1-Methoxy-2,5-dimethyl-4-nitrobenzene
Overview
Description
1-Methoxy-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, featuring a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
1-Methoxy-2,5-dimethyl-4-nitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. One common method involves the nitration of 2-methoxy-1,4-dimethylbenzene using nitric acid and sodium nitrite at low temperatures (0-5°C). The reaction mixture is then stirred for several hours, and the resulting product is purified through crystallization .
Chemical Reactions Analysis
1-Methoxy-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group (-NO2) to the benzene ring.
Reduction: Conversion of the nitro group to an amine group (-NH2) using reducing agents like hydrogen gas and a metal catalyst.
Substitution: Replacement of the methoxy group with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sodium nitrite, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
1-Methoxy-2,5-dimethyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but with a fluorine atom instead of a methoxy group.
1-Methoxy-2,4-dimethyl-5-nitrobenzene: Similar structure but with different positions of the nitro and methyl groups.
Properties
IUPAC Name |
1-methoxy-2,5-dimethyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIVGRYBOMWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314616 | |
Record name | 1-methoxy-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-06-8 | |
Record name | NSC286492 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxy-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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